3-(Cyclopropylamino)propionic Acid
Description
Properties
IUPAC Name |
3-(cyclopropylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)3-4-7-5-1-2-5/h5,7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGNQZHEDUAMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Cyclopropylamino Propionic Acid and Its Derivatives
Direct Synthetic Routes to 3-(Cyclopropylamino)propionic Acid
The direct synthesis of this compound can be achieved through several straightforward chemical reactions. These methods typically involve the formation of the core structure by combining a propionic acid or acrylate (B77674) derivative with cyclopropylamine (B47189).
Amination Reactions in Propionic Acid Synthesis
The direct amination of propionic acid derivatives represents a fundamental approach to synthesizing this compound. This typically involves the reaction of a propionic acid precursor, such as 3-halopropionic acid, with cyclopropylamine. The nucleophilic cyclopropylamine displaces the leaving group (a halogen) to form the desired N-substituted β-amino acid. The reaction conditions for this type of transformation are crucial and often require careful control of temperature and the use of a suitable base to neutralize the hydrohalic acid byproduct.
Another approach within this category is the reductive amination of β-keto esters. In this two-step process, a β-keto ester is first reacted with cyclopropylamine to form an enamine intermediate, which is then reduced to the corresponding β-amino ester. Subsequent hydrolysis of the ester group yields this compound.
Approaches Involving Acrylate Derivatives and Cyclopropylamine
A widely utilized and efficient method for the synthesis of this compound and its esters is the conjugate addition of cyclopropylamine to an acrylate derivative. This Michael addition reaction is typically performed by reacting cyclopropylamine with an acrylic acid ester, such as ethyl acrylate, often in a suitable solvent like dichloromethane (B109758) and may require heating. The reaction proceeds via the nucleophilic attack of the cyclopropylamine on the β-carbon of the acrylate, leading to the formation of the corresponding 3-(cyclopropylamino)propanoate ester. Subsequent hydrolysis of the ester furnishes the target acid.
For instance, ethyl 3-(cyclopropylamino)acrylate can be synthesized by reacting cyclopropylamine with ethyl propiolate. This intermediate can then be reduced to provide the saturated propionate (B1217596) ester.
Interactive Table: Synthesis of this compound Precursors
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Cyclopropylamine | Ethyl Acrylate | Ethyl 3-(cyclopropylamino)propanoate | Michael Addition |
| Cyclopropylamine | Ethyl Propiolate | Ethyl 3-(cyclopropylamino)acrylate | Conjugate Addition |
| 3-Chloropropionic Acid | Cyclopropylamine | This compound | Nucleophilic Substitution |
Advanced Synthetic Strategies for Analogues and Derivatization
The development of more sophisticated synthetic methods has enabled the creation of a diverse range of analogues and derivatives of this compound, including those with specific stereochemistry.
Stereoselective and Asymmetric Synthesis of Beta-Amino Acids
The synthesis of enantiomerically pure β-amino acids is of significant interest due to their applications in pharmaceuticals and as building blocks for peptidomimetics. hilarispublisher.comtandfonline.com Several stereoselective and asymmetric strategies have been developed to this end.
One common approach involves the conjugate addition of a chiral amine to an α,β-unsaturated ester. tandfonline.com The use of a chiral auxiliary on either the nucleophile or the electrophile can induce facial selectivity, leading to the preferential formation of one enantiomer.
Another powerful method is the asymmetric hydrogenation of enamines. hilarispublisher.com Chiral catalysts, often based on transition metals like rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effectively reduce the double bond of an enamine precursor with high enantioselectivity. hilarispublisher.com For example, the hydrogenation of (Z)-enamines catalyzed by bisphosphepine ligands has shown high yields and enantioselectivities. hilarispublisher.com
Furthermore, enzymatic resolutions have proven to be a valuable tool. hilarispublisher.com Enzymes such as lipases can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a β-amino acid ester, allowing for the separation of the two enantiomers. hilarispublisher.com For instance, Candida antarctica lipase (B570770) A and B have been used for the resolution of racemic β-amino acids. hilarispublisher.com
Cyclopropanation Methodologies in Amino Acid Derivatization
The introduction of a cyclopropane (B1198618) ring into an amino acid structure can confer unique conformational constraints and metabolic stability. acs.org Various cyclopropanation methods have been applied to the synthesis of cyclopropyl-containing amino acid derivatives.
Diazomethane (B1218177) and its derivatives are classic reagents for cyclopropanation reactions. wikipedia.orgmasterorganicchemistry.com The reaction with an alkene proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates nitrogen gas upon thermal or photochemical decomposition to yield the cyclopropane ring. wikipedia.org While effective, the hazardous nature of diazomethane has led to the development of safer alternatives. nih.gov
For the synthesis of cyclopropane amino acids, this method can be applied to dehydroamino acid precursors. nih.govmonash.edu The reaction of a dehydroamino acid with a diazo compound generated in situ can lead to the formation of cyclopropane amino acid derivatives. nih.govmonash.edu The stereoselectivity of this process can often be controlled by the reaction conditions, with thermal reactions sometimes favoring one diastereomer and metal-catalyzed reactions favoring another. nih.govmonash.edu For instance, rhodium and copper catalysts are commonly used to mediate the transfer of a carbene from a diazo compound to an alkene. acs.org
Recent advancements include the use of weighable diazomethane surrogates, such as imidazotetrazines, which offer a safer alternative for performing cyclopropanations and other reactions typically carried out with diazomethane. nih.gov
Corey-Chaykovsky Cyclopropanation Approaches
The Corey-Chaykovsky reaction is a powerful tool for the formation of cyclopropane rings. adichemistry.com This reaction involves the use of a sulfur ylide to transfer a methylene (B1212753) group to an α,β-unsaturated carbonyl compound. organic-chemistry.orgnrochemistry.com In the context of synthesizing precursors to this compound, this approach is particularly relevant for creating the cyclopropyl (B3062369) group itself.
The reaction mechanism begins with the deprotonation of a sulfonium (B1226848) salt to generate the sulfur ylide. organic-chemistry.org This ylide then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ester or amide in a conjugate addition. organic-chemistry.orgyoutube.com The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) to form the cyclopropane ring. nrochemistry.comyoutube.com The choice between a sulfonium ylide and a sulfoxonium ylide can influence the reaction pathway, with sulfoxonium ylides often favoring cyclopropanation of enones. adichemistry.com
Key features of the Corey-Chaykovsky cyclopropanation include:
Formation of a three-membered ring: It is a key method for synthesizing cyclopropanes. adichemistry.com
Use of sulfur ylides: These reagents are crucial for the methylene transfer. organic-chemistry.org
Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, favoring the formation of the trans isomer. wikipedia.org
Table 1: Reagents and Conditions in Corey-Chaykovsky Cyclopropanation
| Reactant Type | Sulfur Ylide | Base | Solvent | Product |
| α,β-Unsaturated Ester | Dimethylsulfoxonium methylide | Sodium hydride (NaH) | Dimethyl sulfoxide (DMSO) | Cyclopropyl ester |
| α,β-Unsaturated Amide | Dimethylsulfonium methylide | Potassium tert-butoxide | Tetrahydrofuran (B95107) (THF) | Cyclopropyl amide |
It is important to note that while the Corey-Chaykovsky reaction is effective, the presence of protic functional groups in the substrate can be a concern, potentially requiring the use of excess ylide due to unproductive protonation. researchgate.net
Nucleophilic Substitution and Addition Reactions in Derivatization
Nucleophilic substitution and addition reactions are fundamental strategies for the derivatization of molecules, including the synthesis and modification of this compound. Current time information in Bangalore, IN. These reactions allow for the introduction of the cyclopropylamino moiety onto a propionic acid backbone or for the further functionalization of the parent compound.
Michael Addition Pathways
The aza-Michael addition is a prominent method for synthesizing β-amino acids and their derivatives. mdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile, such as cyclopropylamine, to an α,β-unsaturated carbonyl compound like acrylic acid or its esters. researchgate.net This approach directly leads to the formation of the this compound skeleton.
The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine. The process involves the 1,4-addition of the amine to the activated alkene, followed by protonation of the resulting enolate to yield the final product. researchgate.net The efficiency and selectivity of the Michael addition can be influenced by various factors, including the choice of solvent, catalyst, and reaction temperature. mdpi.com
Table 2: Examples of Michael Addition for Synthesis of this compound Derivatives
| Amine | Michael Acceptor | Catalyst/Conditions | Product |
| Cyclopropylamine | Methyl acrylate | None (neat) or base catalyst | Methyl 3-(cyclopropylamino)propionate |
| Cyclopropylamine | Acrylic acid | Proline/CuI complex | This compound |
Recent advancements have focused on developing more sustainable and efficient protocols, such as using organocatalysts or performing the reaction under solvent-free conditions. mdpi.comrsc.org
Strecker Synthesis Applications
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. wikipedia.orgmasterorganicchemistry.com While the primary target of this article is a β-amino acid, the principles of the Strecker synthesis can be adapted to create precursors or derivatives with a cyclopropylamino group. The traditional Strecker reaction involves the one-pot, three-component condensation of an aldehyde or ketone, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgnrochemistry.com
To incorporate a cyclopropylamine moiety, a modified Strecker reaction can be employed using cyclopropylamine instead of ammonia. wikipedia.org This would lead to an N-cyclopropyl-α-aminonitrile. Subsequent hydrolysis of the nitrile group would then yield an N-cyclopropyl-α-amino acid.
The key steps in the Strecker synthesis are:
Formation of an imine from the reaction of an aldehyde or ketone with an amine. masterorganicchemistry.com
Nucleophilic addition of cyanide to the imine, forming an α-aminonitrile. masterorganicchemistry.com
Hydrolysis of the nitrile to a carboxylic acid. nrochemistry.com
Table 3: Components in a Modified Strecker Synthesis for Cyclopropylamino Acid Derivatives
| Carbonyl Compound | Amine Source | Cyanide Source | Intermediate Product | Final Product (after hydrolysis) |
| Acetaldehyde | Cyclopropylamine | KCN/H+ | α-(Cyclopropylamino)propanenitrile | N-Cyclopropylalanine |
| Cyclopropanecarboxaldehyde | Ammonia | NaCN/H+ | α-Amino-cyclopropylacetonitrile | α-Amino-cyclopropylacetic acid |
Asymmetric variations of the Strecker reaction have been developed to produce enantiomerically pure amino acids, often employing chiral auxiliaries or catalysts. wikipedia.orgmasterorganicchemistry.com
Reductive Amination Techniques for Cyclopropylamino Compounds
Reductive amination is a highly effective and widely used method for the synthesis of amines, including those containing a cyclopropyl group. nih.govresearchgate.net This reaction involves the conversion of a carbonyl compound (an aldehyde or ketone) into an amine through the intermediate formation of an imine, which is then reduced in situ. libretexts.org
To synthesize a compound like this compound or its precursors, one could react cyclopropylamine with a suitable keto-acid or keto-ester, such as a 3-oxopropanoate (B1240783) derivative. The initial reaction forms an enamine or imine, which is then reduced by a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). youtube.comorganic-chemistry.org These reducing agents are favored because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the protonated imine intermediate. youtube.com
The general process can be described as:
Reaction of a carbonyl group with an amine to form an iminium ion intermediate.
Reduction of the iminium ion by a hydride reagent to form the amine.
A key advantage of reductive amination is that it can often be performed as a one-pot reaction. youtube.com This method is a cornerstone in medicinal chemistry for the construction of carbon-nitrogen bonds. nih.gov
Industrial Scale Synthesis and Process Optimization Considerations
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and sustainability. researchgate.netrsc.org
Process optimization is a critical aspect of industrial synthesis. This involves maximizing the yield and purity of the product while minimizing waste, energy consumption, and the use of hazardous materials. For a compound like this compound, this could involve:
Catalyst Selection: Identifying highly active and selective catalysts that can be easily recovered and reused. For instance, in processes resembling hydroformylation, rhodium or palladium-based catalysts might be employed. patsnap.com
Reaction Conditions: Optimizing temperature, pressure, and reaction times to achieve the highest possible throughput and selectivity. patsnap.com
Solvent Choice: Utilizing environmentally benign solvents or developing solvent-free reaction conditions.
Downstream Processing: Implementing efficient separation and purification techniques, such as distillation or crystallization, to isolate the final product in high purity. patsnap.com
The choice of synthetic route on an industrial scale is heavily influenced by the cost and availability of starting materials. For example, a route starting from readily available feedstocks like ethylene (B1197577) or propylene (B89431) could be economically advantageous. rsc.org The synthesis of propionic acid itself on a large scale is often achieved through the hydroformylation of ethylene to propionaldehyde, followed by oxidation. researchgate.net A similar strategy could be envisioned for derivatives.
Furthermore, ensuring the scalability of the chosen synthetic method is paramount. Reactions that are high-yielding and robust on a small scale may not necessarily perform as well in large reactors. Therefore, pilot plant studies are often necessary to identify and address any potential scale-up issues. nih.gov The development of continuous flow processes, as opposed to batch processes, can also offer significant advantages in terms of consistency, safety, and efficiency on an industrial scale.
Iii. Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(Cyclopropylamino)propionic acid, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related structures like propionic acid and cyclopropylamine (B47189), the expected chemical shifts would be:
Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the range of 10-12 ppm.
Propionic Acid Methylene (B1212753) Protons (-CH₂-CH₂-): Two triplets, one for the protons alpha to the carboxyl group (around 2.4-2.6 ppm) and another for the protons alpha to the nitrogen atom (around 2.8-3.1 ppm).
Cyclopropyl (B3062369) Methine Proton (-CH-): A multiplet in the upfield region, expected around 2.2-2.5 ppm.
Cyclopropyl Methylene Protons (-CH₂-): Complex multiplets in the most upfield region of the spectrum, typically between 0.4-0.8 ppm.
Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For this compound, the following approximate chemical shifts are anticipated:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~175-180 |
| Methylene (α to COOH) | ~35-40 |
| Methylene (α to NH) | ~45-50 |
| Cyclopropyl Methine (CH) | ~30-35 |
| Cyclopropyl Methylene (CH₂) | ~5-10 |
This table is generated based on predictive analysis from related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
The fragmentation pattern would likely involve characteristic losses. For instance, the loss of the carboxylic acid group (a fragment of 45 Da) is a common fragmentation pathway for carboxylic acids. docbrown.info Cleavage of the C-C bond adjacent to the nitrogen atom is also a typical fragmentation for amines. The presence of the cyclopropyl group would likely lead to characteristic fragments resulting from the opening or fragmentation of this strained ring system.
Predicted Fragmentation Pattern:
| m/z Value | Predicted Fragment Ion |
| 129 | [M]⁺ |
| 84 | [M - COOH]⁺ |
| 57 | [C₃H₅NH₂]⁺ |
| 41 | [C₃H₅]⁺ |
This table is generated based on predictive analysis from related compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Key expected vibrational frequencies include:
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. ethz.ch
N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.
C-H Stretch (Aliphatic and Cyclopropyl): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. ethz.ch
C-N Stretch: A medium absorption in the 1180-1360 cm⁻¹ range.
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Secondary Amine) | 3300-3500 (moderate) |
| C=O (Carboxylic Acid) | 1700-1725 (strong, sharp) |
| C-N Stretch | 1180-1360 (medium) |
This table is generated based on predictive analysis from related compounds.
X-ray Crystallography for Solid-State Structural Determination
It is expected that in the crystalline state, this compound would exist as a zwitterion, with the carboxylic acid proton transferred to the amino group. The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds between the carboxylate and ammonium (B1175870) groups of adjacent molecules. The conformation of the cyclopropyl ring and the propionic acid backbone would also be precisely determined.
Advanced Spectroscopic Techniques in Elucidating Conformational Preferences
The conformational flexibility of this compound, particularly around the C-C and C-N single bonds, can be investigated using advanced spectroscopic techniques. Variable-temperature NMR studies, for instance, can provide information on the energy barriers between different conformers.
Computational modeling, in conjunction with experimental data, is a powerful tool for exploring the conformational landscape. Studies on related cyclopropylamine derivatives have shown that the orientation of the amino group relative to the cyclopropyl ring is influenced by stereoelectronic effects. rsc.orgresearchgate.net The lone pair of electrons on the nitrogen atom can interact with the Walsh orbitals of the cyclopropane (B1198618) ring, influencing the rotational barrier and the preferred conformation. The conformation of the propionic acid chain is also expected to be influenced by intramolecular hydrogen bonding possibilities between the amine and carboxylic acid functionalities, especially in non-polar solvents.
Iv. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. DFT is used to determine the optimized geometry, electronic properties, and vibrational frequencies of a compound. While specific, in-depth DFT studies on 3-(Cyclopropylamino)propionic acid are not widely published, the methodology is routinely applied to similar molecules, such as propionic acid derivatives and other amino acids.
DFT calculations can establish the most stable conformation of this compound by mapping its potential energy surface. These calculations also provide insights into electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For instance, studies on related rhodanine-propionic acid derivatives have used DFT calculations to correlate the calculated energies and structural features with their observed biological activity. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. These simulations model the movement of each atom in a system, providing a detailed picture of conformational changes and intermolecular interactions.
Prediction of Chemical Properties and Reactivity Profiles
Computational methods are adept at predicting a wide range of chemical properties and reactivity profiles. For this compound, this includes physicochemical properties such as boiling point, density, and solubility, as well as reactivity indicators.
Reactivity can be predicted using data from DFT calculations. For example, a molecule's electrostatic potential map can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. The analysis of frontier orbitals (HOMO and LUMO) further clarifies the molecule's ability to donate or accept electrons. While experimental data for this compound is limited, the properties of related compounds can be used to estimate its characteristics.
Table 1: Predicted and Experimental Properties of Propionic Acid and Related Compounds
| Property | Propionic Acid nih.govcas.org | 2-acetylamino-3-cyclopropyl-propionic acid sigmaaldrich.com |
|---|---|---|
| Molecular Formula | C₃H₆O₂ | C₈H₁₃NO₃ |
| Molecular Weight | 74.08 g/mol | 171.19 g/mol |
| Boiling Point | 141.1 °C | Not available |
| Melting Point | -20.7 °C | Not available |
| Density | 0.9930 g/cm³ (at 20°C) | Not available |
| LogP | 0.33 | Not available |
This table presents a combination of experimental and predicted data to illustrate the types of properties that can be computationally assessed.
Ligand-Protein Docking and Molecular Dynamics for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.
If this compound were to be investigated as a potential therapeutic agent, molecular docking would be a key first step. Researchers would dock the molecule into the active site of a target protein to predict its binding affinity and mode. For example, derivatives of aryl propionic acid are known to target enzymes like cyclooxygenases (COX). nih.gov Docking studies could reveal whether this compound fits into the active site of such enzymes and what specific interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. nih.govresearchgate.net Following docking, MD simulations are often performed on the ligand-protein complex to assess the stability of the predicted binding pose over time. mdpi.com
Structure-Based Design and Optimization Studies
Structure-based drug design uses the three-dimensional structure of a target protein to guide the design of new, more potent, or more selective inhibitors. If initial studies showed that this compound had some affinity for a biological target, computational methods would be employed to optimize its structure.
Researchers could use the docked structure of this compound as a starting point. By analyzing its interactions with the protein's active site, they could identify positions on the molecule where chemical modifications might enhance binding. For example, adding a functional group to form an additional hydrogen bond with a key amino acid residue in the receptor could significantly improve potency. This iterative process of computational design, followed by chemical synthesis and biological testing, is a cornerstone of modern medicinal chemistry and has been successfully applied to many classes of compounds, including propionic acid derivatives. nih.govorientjchem.org The unique, rigid conformation provided by the cyclopropyl (B3062369) group makes such amino acids interesting building blocks for designing molecules with specific shapes to fit into protein binding pockets. nih.govnih.gov
V. Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Cyclopropylamino Moiety
The cyclopropylamino moiety is a key site of reactivity in the molecule, largely due to the inherent strain of the three-membered ring and the presence of the nitrogen atom. The cyclopropane (B1198618) ring is known to have properties resembling those of a double bond, making it susceptible to addition reactions that result in ring opening. dalalinstitute.comyoutube.com
The reactivity of this moiety is significantly influenced by the conditions of the reaction. For instance, cyclopropylamines are known to undergo inactivation of cytochrome P450 enzymes through oxidative N-dealkylation. This process is believed to proceed through a single electron transfer (SET) from the nitrogen atom, forming a highly reactive aminium cation radical. nih.gov This intermediate can then lead to the fragmentation of the cyclopropyl (B3062369) ring. nih.govhyphadiscovery.com Studies on N-cyclopropyl-N-methylaniline oxidation by horseradish peroxidase, a known SET enzyme, have shown that the aminium radical cation undergoes cyclopropyl ring fragmentation to generate a distonic cation radical. nih.gov
Furthermore, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen atom. This selectivity is attributed to a mechanism involving the formation of an amine radical cation, followed by rapid opening of the cyclopropyl ring. researchgate.net Photochemical activation provides another pathway for the reaction of the cyclopropylamino group. Asymmetric [3+2] photocycloadditions involving N-cyclopropyl arylamines can be initiated by reductive quenching, leading to the formation of new cyclic structures. rsc.org
The reaction of cyclopropylamine (B47189) with radicals generated on a silicon hydride surface under UV irradiation can initiate a ring-opening and surface grafting process. nih.gov This suggests that radical reactions can also lead to the opening of the cyclopropane ring within the cyclopropylamino moiety.
Carboxylic Acid Functional Group Reactivity
The carboxylic acid functional group in 3-(Cyclopropylamino)propionic acid displays a range of reactions typical for this class of compounds. The hydroxyl group of the carboxylic acid is generally a poor leaving group, which means that direct nucleophilic acyl substitution can be challenging. Current time information in Bangalore, IN. To enhance reactivity, the carboxylic acid often requires activation.
One common set of reactions involves the conversion of the carboxylic acid into its derivatives. For example, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acid chloride. Current time information in Bangalore, IN.nih.gov This reaction proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group is first converted into a superior leaving group. Current time information in Bangalore, IN.
Esterification is another key reaction of the carboxylic acid group. In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters in a process known as Fischer esterification. nih.gov The reaction mechanism involves the protonation of the carbonyl oxygen by the acid, which activates the carbonyl carbon for a nucleophilic attack by the alcohol. nih.gov
Amide formation from a carboxylic acid and an amine can be difficult directly because the basic amine can deprotonate the carboxylic acid, forming a less reactive carboxylate. hyphadiscovery.comnih.gov To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. DCC activates the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond. hyphadiscovery.comnih.gov
Reduction of the carboxylic acid group can also be achieved. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) is often preferred due to its greater safety and selectivity. Current time information in Bangalore, IN. Borane reacts more rapidly with carboxylic acids than with many other functional groups. Current time information in Bangalore, IN.
The acidic nature of the carboxylic acid means it will readily react with bases to form carboxylate salts. nih.gov
Table 1: Representative Reactions of the Carboxylic Acid Functional Group
| Reaction Type | Reagents | Product | Reference(s) |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride | Current time information in Bangalore, IN.nih.gov |
| Fischer Esterification | Alcohol, Acid catalyst | Ester | nih.gov |
| Amide Formation | Amine, DCC | Amide | hyphadiscovery.comnih.gov |
| Reduction | LiAlH₄ or BH₃/THF | Primary Alcohol | Current time information in Bangalore, IN. |
| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | nih.gov |
Reaction Mechanisms Involving Ring Opening and Elimination Reactions
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. In the context of the cyclopropylamino group, electrophilic attack is a common trigger for such reactions. nih.gov For instance, in the presence of a superacid, trans-2-phenylcyclopropylamine undergoes electrophilic ring opening at the distal C₂-C₃ bond. This is thought to be due to the weakening of this bond by the electron-withdrawing ammonium (B1175870) group and charge-charge repulsion in the transition state. nih.gov The presence of an electron-withdrawing group on a cyclopropane ring can make it a potent σ-electrophile, reacting with nucleophiles to yield methylene-extended Michael adducts. nih.gov
The mechanism of electrophilic addition to cyclopropanes can proceed through several proposed intermediates, including a corner-protonated cyclopropane or an edge-protonated cyclopropane. scribd.com In many cases, these additions follow Markovnikov's rule, where the electrophile adds to the carbon atom with more hydrogen substituents. dalalinstitute.comscribd.com
Oxidative processes also lead to ring opening. The oxidation of N-cyclopropylamines can form an aminium radical cation, which then undergoes fragmentation of the cyclopropyl ring. nih.gov For example, the oxidation of N-cyclopropyl-N-methylaniline with horseradish peroxidase results in the formation of β-hydroxypropionic acid and N-methylquinolinium, indicating a specific pathway of ring fragmentation and subsequent reactions. nih.gov
As a β-amino acid, this compound has the potential to undergo β-elimination reactions. libretexts.org These reactions involve the removal of a proton from the α-carbon and the departure of the amino group from the β-carbon, leading to the formation of a carbon-carbon double bond. This type of reaction is typically favored under basic conditions. researchgate.net The general mechanism for β-elimination involves the cleavage of a σ-bond and the formation of a π-bond as a leaving group departs from the β-position relative to the nucleophilic electron pair. libretexts.org
Table 2: Mechanistic Pathways for Ring Opening and Elimination
| Reaction Type | Initiator/Conditions | Key Intermediate(s) | Outcome | Reference(s) |
| Electrophilic Ring Opening | Strong Acid (Superacid) | Ammonium-carbenium dication | Distal C-C bond cleavage | nih.gov |
| Oxidative Ring Opening | SET Oxidants (e.g., HRP/H₂O₂) | Aminium radical cation, Distonic cation radical | Ring fragmentation | nih.gov |
| β-Elimination | Base | Enolate/Carbanion | Formation of α,β-unsaturated carboxylic acid | libretexts.orgresearchgate.net |
Electrophilic and Nucleophilic Pathways of the Compound
This compound possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide range of chemical reactions.
Nucleophilic Character: The primary nucleophilic center is the nitrogen atom of the secondary amine, due to its lone pair of electrons. dalalinstitute.comnih.gov Amines are well-established nucleophiles and bases. masterorganicchemistry.com The nucleophilicity of the amino group is evident in its reactions with electrophiles, such as in alkylation or acylation reactions. The carboxylate anion, formed by deprotonation of the carboxylic acid, is also a potent nucleophile, particularly the oxygen atoms. nih.gov Additionally, the cyclopropane ring itself can exhibit nucleophilic character, attacking strong electrophiles in a manner analogous to alkenes, which leads to ring-opening additions. dalalinstitute.comyoutube.com
Electrophilic Character: The most significant electrophilic center in the molecule is the carbonyl carbon of the carboxylic acid group. This carbon is partially positively charged and susceptible to attack by nucleophiles. dalalinstitute.com The electrophilicity of this carbon is enhanced when the carboxylic acid is protonated or converted into a more reactive derivative like an acid chloride. Current time information in Bangalore, IN.nih.gov While the carbon atoms of the cyclopropane ring can be attacked by nucleophiles, this typically requires the presence of an electron-withdrawing group on the ring to activate it. youtube.comnih.gov The protonated form of the amino group (an ammonium ion) would also represent an electrophilic center.
The interplay of these nucleophilic and electrophilic sites defines the compound's reactivity. For example, in an intramolecular reaction, the nucleophilic amino group could potentially attack the electrophilic carbonyl carbon, although this would lead to a strained ring system. The dual functionality also allows for polymerization or the formation of cyclic structures under appropriate conditions.
Vi. Biological and Biochemical Studies of 3 Cyclopropylamino Propionic Acid and Analogues
Interactions with Biological Macromolecules
The biological activity of small molecules is fundamentally dictated by their interactions with macromolecules. For 3-(cyclopropylamino)propionic acid and its analogues, these interactions have been explored through enzyme-ligand studies, receptor binding assays, and investigations into the modulation of protein-protein interactions.
Enzyme-Ligand Interaction Studies
The ability of a compound to inhibit or modulate enzyme activity is a cornerstone of drug discovery. Analogues of this compound have been evaluated against several classes of enzymes, demonstrating a capacity for specific and sometimes potent interactions.
Metallo-Aminopeptidases: These enzymes play critical roles in various physiological processes, and their inhibition is a target for anti-cancer, anti-inflammatory, and anti-malarial therapies. nih.govnih.gov Aminopeptidases selectively hydrolyze amino acid residues from the N-terminus of proteins and peptides. nih.gov For instance, Aminopeptidase (B13392206) N (APN/CD13) is a transmembrane protease whose expression is dysregulated in cancer and inflammatory diseases. nih.gov Propionic acid derivatives have been explored as inhibitors of these zinc-containing enzymes. The affinity of inhibitors can be high; for example, a phosphinic pseudotripeptide analogue of Glu-Leu-Ala demonstrated a high affinity for glutamyl aminopeptidase with a Ki of 0.8 nM. nih.gov
HDAC6: Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme involved in processes like microtubule regulation and stress responses. nih.gov Its inhibition is a therapeutic strategy for multiple myeloma. nih.govnih.gov While direct studies on this compound are limited, propanoic acid derivatives have been central to the development of HDAC6 inhibitors. For example, quinazolinylpropanoic acids have been designed and docked to the HDAC6 zinc-finger ubiquitin-binding domain (ZnF-UBP), with some compounds showing potential for hydrogen bonding interactions with key residues like R1155 and Y1184. nih.gov
Casein Kinase-2 (CK2): CK2 is a serine/threonine protein kinase that regulates cell cycle, proliferation, and apoptosis. nih.govneb.com Its upregulation in many cancers makes it a therapeutic target. nih.gov Inhibition of CK2 can sensitize cancer cells to apoptosis. nih.gov While specific data on this compound is not prominent, the general class of small molecule inhibitors is well-studied. Highly selective inhibitors like TBB (4,5,6,7-Tetrabromobenzotriazole) act as ATP/GTP-competitive inhibitors with IC50 values in the nanomolar to low micromolar range. sigmaaldrich.com The general recognition motif for CK2 phosphorylation is the sequence SXXE/D, and inhibitors often compete at the ATP binding site. neb.com
Phenoloxidase (PO): Phenoloxidases are enzymes involved in the insect immune response, producing reactive quinones to combat pathogens. nih.gov The regulation of PO activity is critical to prevent host tissue damage. nih.gov Studies have identified both high- and low-molecular-weight inhibitors in insects. While specific propionic acid derivatives are not highlighted as primary inhibitors, the study of endogenous and exogenous inhibitors, such as kojic acid from fungi, provides a framework for understanding how small molecules can block PO activity and interfere with host defense mechanisms. nih.gov
P450 Enzymes and Cyclopropyl (B3062369) Ring Oxidation: The metabolic fate of compounds containing a cyclopropyl group is of significant interest. The cyclopropane (B1198618) ring, despite its stability, can undergo oxidative ring-opening reactions. nih.gov Cytochrome P450 (CYP) enzymes are a major family of proteins involved in the metabolism of foreign compounds. nih.gov These enzymes can catalyze the oxidation of various substrates, including fatty acids. While direct metabolic pathways for this compound are not extensively detailed, it is known that P450 enzymes can hydroxylate and open cyclic structures. The high strain of the cyclopropane ring makes it susceptible to radical-mediated ring-opening, a process that can be initiated by oxidative enzymes. nih.gov
Receptor Binding and Modulation Studies
The interaction of small molecules with cell surface and nuclear receptors is a key mechanism for signal transduction and gene regulation.
P2Y12 Receptors: The P2Y12 receptor is a crucial ADP receptor on blood platelets, playing a central role in thrombosis and hemostasis. nih.gov It is a major target for antiplatelet drugs. nih.gov Analogues of adenosine (B11128) diphosphate (B83284) (ADP) and other small molecules can act as antagonists. While not a direct propionic acid derivative, the development of reversible P2Y12 antagonists like selatogrel highlights the therapeutic potential of targeting this receptor to prevent events such as acute myocardial infarction. nih.gov
AMPA Receptors: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors in the central nervous system that mediate fast excitatory synaptic transmission. nih.govwikipedia.org Modulation of AMPA receptors is a therapeutic strategy for neuropsychiatric and neurodevelopmental disorders, including depression and autism spectrum disorder. nih.govnih.gov Positive allosteric modulators (PAMs) of AMPA receptors can enhance synaptic transmission without directly activating the receptor globally. nih.gov The core structure of AMPA itself is a propionic acid derivative, underscoring the importance of this chemical scaffold in interacting with the glutamate binding site. wikipedia.org
PPARα: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate glucose and lipid metabolism. nih.gov PPARα is enriched in the liver and is involved in fatty acid oxidation. While long-chain fatty acids are known natural ligands, medium-chain fatty acids like decanoic acid have also been shown to be direct modulating ligands of PPARs, including PPARα. nih.gov This indicates that aliphatic carboxylic acids can bind to and modulate the activity of these receptors, suggesting a potential, though unconfirmed, role for derivatives like this compound.
Investigation of Protein-Protein Interactions
Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. Propionic acid derivatives have been instrumental in developing inhibitors for challenging PPI targets.
KEAP1-NRF2 Interaction: The interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) is a key regulator of the cellular antioxidant response. Inhibiting this PPI allows NRF2 to activate cytoprotective genes, a promising strategy for diseases involving oxidative stress. nih.gov Aryl propionic acid derivatives have been successfully developed as potent inhibitors of the KEAP1-NRF2 interaction. nih.govnih.gov These molecules occupy "hot spots" at the protein interface, and optimization of their structure, including considerations of conformational stabilization, has led to compounds with high affinity and cellular activity. nih.gov
Exploration of Biochemical Pathways and Cellular Processes
The interactions of this compound analogues with specific macromolecules translate into broader effects on cellular pathways and processes.
Modulation of Cell Signaling and Metabolism: By inhibiting enzymes like HDAC6 and CK2, or modulating receptors such as AMPA and PPARs, these compounds can significantly alter intracellular signaling cascades. For example, HDAC6 inhibition can activate proteasomes, enhancing antigen presentation in cancer cells and boosting anti-tumor immunity. nih.gov Modulation of AMPA receptors directly impacts synaptic plasticity and neuronal communication, while interaction with PPARs influences metabolic homeostasis. nih.govnih.gov
Regulation of Cell Fate: The influence on proteins involved in apoptosis (CK2) and cell cycle control suggests that these compounds can affect cell survival and proliferation. nih.gov Inhibition of CK2, for example, has been shown to enhance cancer cell death induced by the immune system. nih.gov
Control of Inflammatory and Immune Responses: Through targets like metallo-aminopeptidases and P2Y12 receptors, these molecules can influence inflammation and immune cell function. nih.govnih.gov The disruption of the KEAP1-NRF2 PPI provides a powerful mechanism to bolster cellular defenses against oxidative stress, a common feature in many inflammatory conditions. nih.gov
Role in Metabolic Pathways (e.g., Propionyl CoA Metabolism)
Propionic acid and its derivatives are integral to several metabolic pathways. Propionyl-CoA, a key intermediate, is formed from the catabolism of odd-chain fatty acids and certain amino acids like isoleucine, valine, threonine, and methionine. nih.govusmlestrike.com In most vertebrates, propionyl-CoA is converted to succinyl-CoA, which then enters the citric acid cycle (TCA cycle). nih.govyoutube.com This conversion is a critical anaplerotic pathway, replenishing TCA cycle intermediates. nih.gov
The metabolism of propionate (B1217596) begins with its activation to propionyl-CoA. nih.govnih.gov This is followed by a carboxylation step to form D-methylmalonyl-CoA, which is then epimerized to L-methylmalonyl-CoA. nih.gov Finally, a vitamin B12-dependent mutase converts L-methylmalonyl-CoA to succinyl-CoA. nih.gov
Recent research has uncovered a novel anabolic pathway where two molecules of propionyl-CoA condense to form a six-carbon compound, trans-2-methyl-2-pentenoyl-CoA. nih.govnih.gov This pathway has been observed in various mammalian cell lines and even in human myocardial tissue, indicating a conserved metabolic process. nih.govnih.gov The accumulation of propionyl-CoA can be toxic, and in some bacteria, the methylcitrate cycle is activated to mitigate this toxicity. wikipedia.org
In the context of producing valuable chemicals, engineered Escherichia coli strains have been developed to produce 3-hydroxypropionic acid (3-HP) from propionate via the propionyl-CoA pathway. nih.gov By overexpressing key enzymes and deleting competing pathway genes, researchers significantly increased the yield of 3-HP. nih.gov
Influence on Signal Transduction Mechanisms
Aryl propionic acid derivatives, a broader class to which this compound belongs, are known to influence signal transduction, primarily through their anti-inflammatory effects. orientjchem.org Many of these compounds are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, thereby suppressing the production of prostaglandins (B1171923) which are key signaling molecules in inflammation. orientjchem.org
Structure-activity relationship studies on triaryl propionic acid analogues have identified potent and selective antagonists for the human EP3 prostanoid receptor, which is a receptor for prostaglandin (B15479496) E2. nih.gov This indicates a direct interaction with specific components of signal transduction pathways. Furthermore, some propionic acid derivatives have been investigated as inhibitors of the KEAP1-NRF2 protein-protein interaction, which is a key pathway in the cellular response to oxidative stress. nih.gov By disrupting this interaction, these compounds can activate the NRF2 signaling pathway, leading to a cytoprotective response. nih.gov
The table below summarizes the influence of selected propionic acid derivatives on specific signal transduction targets.
| Compound Class | Target | Effect | Reference |
| Aryl Propionic Acid Derivatives | Cyclooxygenase (COX) | Inhibition | orientjchem.org |
| Triaryl Propionic Acid Analogues | EP3 Prostanoid Receptor | Antagonism | nih.gov |
| Aryl Propionic Acid Inhibitors | KEAP1-NRF2 Interaction | Disruption | nih.gov |
Unnatural Amino Acid Incorporation and Function
The incorporation of unnatural amino acids (UNAAs) into proteins is a powerful tool for creating novel biomolecules with enhanced or new functions. nih.gov This is often achieved through the expansion of the genetic code, utilizing orthogonal translation systems. nih.gov These systems consist of an aminoacyl-tRNA synthetase and a suppressor tRNA that are specific for the UNNA and a nonsense codon (like the amber codon, UAG), respectively. nih.govyoutube.com This allows for the site-specific insertion of the UNNA into a protein sequence. google.com
Cell-free protein synthesis (CFPS) systems are particularly robust platforms for incorporating UNAAs because they bypass the cell membrane, which can be impermeable to some UNAAs, and avoid potential toxicity issues. nih.gov While specific studies on the incorporation of this compound were not found in the provided results, the general principles of UNNA incorporation are well-established. The methodology allows for the introduction of novel chemical functionalities into proteins, enabling detailed studies of protein structure and function, as well as the creation of new biotherapeutics and materials. nih.govspringernature.com
The process involves charging a suppressor tRNA with the desired unnatural amino acid, a reaction catalyzed by a specific aminoacyl-tRNA synthetase. youtube.com This "mischarged" tRNA then recognizes a corresponding codon (often a stop codon) in the mRNA during translation, leading to the incorporation of the unnatural amino acid into the growing polypeptide chain. youtube.comspringernature.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a compound. For propionic acid derivatives, these studies have been instrumental in developing potent and selective therapeutic agents.
Elucidation of Key Pharmacophoric Elements
SAR studies have identified several key pharmacophoric elements for the biological activity of propionic acid derivatives. The carboxylic acid group is often crucial for activity. ijpsr.com For instance, in the context of anti-inflammatory aryl propionic acid derivatives, the replacement of the carboxyl group with other functional groups like tetrazole, hydroxamate, or esters generally leads to a decrease in activity. ijpsr.com
In the development of inhibitors for the KEAP1-NRF2 protein-protein interaction, fragment screening identified three energetic "hot spots" for ligand binding. nih.gov Optimization of interactions within these hot spots was key to developing highly potent inhibitors. nih.gov For triaryl propionic acid antagonists of the EP3 prostanoid receptor, an ortho-substituted propionic acid moiety on one of the aryl rings was identified as a critical feature for potent activity. nih.gov
Impact of Cyclopropyl Moiety and Substituents on Biological Function
The cyclopropyl group is a valuable structural motif in medicinal chemistry due to its rigid, three-dimensional nature. It can act as a conformational constraint, locking a molecule into a specific bioactive conformation. The electronic properties of the cyclopropyl ring can also influence a molecule's interaction with its biological target. researchgate.net
In the case of cyclopropyl-epothilones, the stereochemistry of the cyclopropane ring has a profound impact on biological activity. nih.govcsic.es Analogues with a cyclopropane orientation corresponding to the natural epoxide configuration in epothilones showed potent microtubule binding and antiproliferative activity, whereas diastereomers with the opposite configuration were significantly less active. nih.govcsic.es This highlights the critical role of the cyclopropyl moiety's spatial orientation in defining the biological function.
For other classes of compounds, the introduction of a cyclopropyl group can lead to enhanced potency and selectivity. This is often attributed to the favorable conformational constraints imposed by the ring.
The table below illustrates the impact of the cyclopropyl moiety on the activity of epothilone (B1246373) analogues.
| Compound | Cyclopropane Orientation | Biological Activity | Reference |
| cis-12,13-cyclopropyl-epothilone B | Natural epothilone-like | High | nih.govcsic.es |
| cis-12,13-cyclopropyl-epothilone B | Unnatural | Significantly lower | nih.govcsic.es |
Rational Design of Analogues for Targeted Biological Activity
Rational drug design leverages the understanding of SAR and the three-dimensional structure of the biological target to design new molecules with improved properties. This approach has been successfully applied to propionic acid analogues.
A prime example is the development of conformationally restricted analogues of glutamic acid, where the rational design aimed to mimic a specific folded conformation of the natural neurotransmitter. nih.gov Similarly, the development of potent KEAP1-NRF2 inhibitors involved a detailed medicinal chemistry campaign that included the exploration and optimization of protein-ligand interactions at identified "hot spots". nih.gov Consideration of ligand conformational stabilization was also crucial in the development of the lead compound. nih.gov
The synthesis of fascaplysin (B45494) derivatives for anticancer activity also demonstrates rational design principles. By modifying the core structure and studying the effects on cytotoxicity and DNA intercalation, researchers can identify more potent and selective compounds. mdpi.com This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.
Vii. Research on Synthetic Analogues and Derivatives
Design and Synthesis of Novel Derivatives
The design and synthesis of new molecules based on the 3-(cyclopropylamino)propionic acid core are driven by the goal of enhancing or diversifying its biological profile. Synthetic strategies are often tailored to introduce specific functionalities that can interact with biological targets in unique ways.
The introduction of fluorine into amino acid structures is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and conformational preferences. A practical and straightforward method has been developed for the synthesis of various fluorinated cyclopropyl (B3062369) amino acid (FCAA) analogues from a singular fluorinated cyclopropane (B1198618) scaffold. nih.gov This approach has enabled access to analogues of common amino acids like methionine, leucine, lysine, and arginine. nih.gov The synthetic pathway provides a versatile platform for creating a range of structurally diverse building blocks for drug discovery and peptide modification. nih.gov The FLUORAAC project is one such initiative that aims to create novel cyclopropane amino acids featuring fluorinated groups (CF3, CF2H, and CH2F). nih.gov
A key application of these fluorinated analogues is in the field of peptidomimetics. The synthesis of a tripeptide incorporating a fluorinated cyclopropane amino acid has been successfully reported for the first time, demonstrating the utility of these analogues in peptide chemistry. nih.gov The incorporation of these rigid, fluorinated units can enforce specific conformations in peptides, which can be crucial for their biological activity. nih.govthermofisher.comnih.gov
The synthesis of propanoic acid derivatives bearing purine (B94841) bases has been an area of active investigation, leading to compounds with interesting immunological activities. A notable example is the synthesis of 2-amino-3-(purin-9-yl)propanoic acids substituted at the 6-position of the purine ring with various groups, including a cyclopropylamino moiety. sigmaaldrich.com The general synthetic route to these compounds involves the Strecker synthesis, starting from the corresponding 9-(2,2-diethoxyethyl)purines. sigmaaldrich.com
A series of these compounds were prepared with different substituents at the 6-position of the purine base to explore the structure-activity relationship. The following table summarizes some of the synthesized derivatives:
| Compound | Purine Ring Position 6 Substituent |
| 1 | Dimethylamino |
| 2 | Cyclopropylamino |
| 3 | Pyrrolidin-1-yl |
| 4 | Hydroxy |
| 5 | Sulfanyl |
This table showcases a selection of the synthesized 2-amino-3-(purin-9-yl)propanoic acid derivatives with varied substituents at the 6-position of the purine ring. sigmaaldrich.com
The synthesis of these derivatives allows for a systematic evaluation of how different functional groups at this position influence the biological properties of the molecule. sigmaaldrich.com
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. thermofisher.comnih.gov The rigid cyclopropane ring is an attractive scaffold for creating peptidomimetics because it can lock the peptide backbone into a specific, biologically active conformation. thermofisher.comnih.gov
Researchers have developed 1,2,3-trisubstituted cyclopropanes as rigid dipeptide isosteres that can enforce either extended or turn conformations, depending on the stereochemistry of the substituents. thermofisher.com These cyclopropane-derived peptidomimetics can also orient the amino acid side chains in a manner that mimics the χ1-angles of natural amino acid residues. thermofisher.com For instance, modeling studies suggest that one isomer can project the side chain in an orientation similar to a gauche(-) conformation, while another isomer mimics an anti conformation. thermofisher.com
The incorporation of fluorinated cyclopropyl amino acids into peptides, as mentioned earlier, represents a direct application of this concept. nih.gov The resulting peptide conjugates benefit from the conformational constraints imposed by the cyclopropane ring, which can lead to increased affinity and selectivity for their biological targets. nih.govthermofisher.comnih.gov The development of peptidomimetics based on the cyclopropyl amino acid structure is an active area of research with the potential to yield novel therapeutic agents.
Evaluation of Analogues in Biochemical Assays
The synthesized analogues of this compound are subjected to a variety of biochemical assays to determine their biological activity and to elucidate their mechanism of action. These assays are crucial for identifying promising lead compounds for further development.
The purine base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, including the cyclopropylamino-substituted analogue, were evaluated for their immunostimulatory and immunomodulatory properties. sigmaaldrich.com Specifically, their ability to enhance the secretion of chemokines such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and MIP-1α (Macrophage Inflammatory Protein-1α) was assessed. sigmaaldrich.com
The results of these assays revealed that some of the synthesized compounds were potent enhancers of chemokine secretion. sigmaaldrich.com The 2-amino-6-sulfanylpurine derivative was identified as the most potent compound in this series for stimulating the secretion of RANTES and MIP-1α. sigmaaldrich.com Furthermore, many of these compounds were found to augment the biosynthesis of nitric oxide (NO) that is triggered by interferon-gamma (IFN-γ). sigmaaldrich.com
The following table summarizes the observed biological activities of a selection of the purine derivatives:
| Compound Substituent | Enhancement of RANTES secretion | Enhancement of MIP-1α secretion | Augmentation of NO biosynthesis |
| Dimethylamino | Significant | Significant | Active |
| Cyclopropylamino | Active | Active | Active |
| Pyrrolidin-1-yl | Active | Active | Active |
| Hydroxy | Less Active | Less Active | Active |
| Sulfanyl | Most Potent | Most Potent | Active |
This table provides a qualitative summary of the immunostimulatory and immunomodulatory activities of the synthesized purine-substituted propanoic acid derivatives. sigmaaldrich.com
These findings highlight the potential of these analogues as modulators of the immune response and demonstrate the value of biochemical assays in identifying structure-activity relationships. sigmaaldrich.com
Chemical Probes and Tool Compounds Based on this compound Scaffold
While extensive research has been conducted on the synthesis and biological evaluation of derivatives of this compound, the development of specific chemical probes and tool compounds based on this exact scaffold is not extensively documented in publicly available research. Chemical probes are essential tools for basic research, allowing for the selective modulation of protein function to study biological processes. The development of such tools based on the this compound core could open up new avenues for investigating the biological targets and pathways modulated by this class of compounds.
Q & A
Basic Questions
Q. What synthetic routes are recommended for producing 3-(Cyclopropylamino)propionic Acid?
- Methodological Answer : A common approach involves condensation reactions between cyclopropylamine and activated propionic acid derivatives (e.g., propionyl chloride). Reaction conditions such as temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios must be optimized. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product . For analogous compounds, biotechnological routes using engineered microbial strains have been explored, though this requires codon-optimized enzymes and pathway balancing .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the cyclopropylamino group’s presence and positional isomerism. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (–COOH) and secondary amines. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For structural elucidation, X-ray crystallography (using programs like SHELXL ) may be employed if single crystals are obtainable .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Referencing safety data for structurally similar acids (e.g., 3-Chloropropionic Acid), researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood. Emergency showers and eye-wash stations should be accessible. Skin contact requires immediate washing with water, and spills must be neutralized with alkaline solutions (e.g., sodium bicarbonate) .
Q. How can HPLC be utilized to assess the purity of this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (210–254 nm) is effective. A mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) ensures separation of impurities. Calibration with certified reference standards (e.g., pharmacopeial-grade materials) enhances accuracy .
Advanced Research Questions
Q. How can researchers optimize synthetic yield in multi-step syntheses of this compound?
- Methodological Answer : Reaction optimization via Design of Experiments (DoE) is critical. Factors include catalyst loading (e.g., palladium for coupling reactions), solvent polarity, and reaction time. Computational tools (e.g., density functional theory) predict intermediate stability and transition states. For example, biotechnological pathways may require metabolic flux analysis to balance precursor availability .
Q. What strategies resolve discrepancies in NMR data interpretation for this compound?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping cyclopropyl protons) can be addressed using 2D techniques (COSY, HSQC) or variable-temperature NMR. Comparative analysis with databases (e.g., NIST Chemistry WebBook ) or computational prediction software (e.g., ACD/Labs) aids assignment. Crystallographic data (if available) provides definitive structural validation .
Q. What computational methods predict the compound’s reactivity in enzyme inhibition studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes like acetylcholinesterase. Quantum mechanical calculations (e.g., Gaussian) assess electronic properties influencing binding affinity. Comparative studies with inhibitors like 3-Phenylpropionic Acid (a known carboxypeptidase inhibitor ) guide hypothesis generation.
Q. What challenges arise in crystallizing this compound for structural analysis?
- Methodological Answer : The cyclopropyl group’s rigidity and the compound’s hygroscopicity complicate crystal growth. Techniques include solvent vapor diffusion (using ethanol/water mixtures) and seeding. SHELXL refinement with high-resolution data (>1.0 Å) minimizes residual electron density errors. Twinning or disorder may require synchrotron radiation for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
